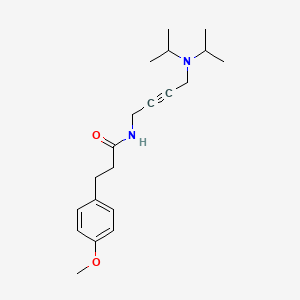

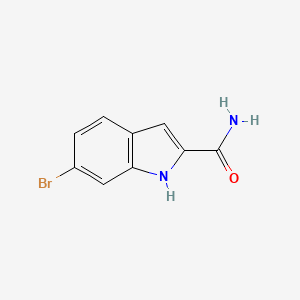

![molecular formula C24H24N6O2 B2824852 2-({1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2097910-44-4](/img/structure/B2824852.png)

2-({1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-({1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains a benzotriazole moiety, which is a heterocyclic compound with the chemical formula C6H5N3 . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .

Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis

Benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers A and B . Various structural analyses with UV, IR and 1 H-NMR spectra indicate that tautomer A is dominant .Chemical Reactions Analysis

Benzotriazole is a weak acid with a pKa = 8.2 . It is a very weak Brønsted base with pKa < 0 . Not only can it act either as an acid or base, it can also bind to other species, utilizing the lone pair electrons . Applying this property, the BTA can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .Physical And Chemical Properties Analysis

Benzotriazole is a white-to-light tan solid . It has a density of 1.36 g/mL , a melting point of 100 °C , and a boiling point of 350 °C . It is soluble in water at 20 g/L .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has shown that derivatives related to the given chemical structure have been synthesized and evaluated for their antimicrobial activity. For instance, a study highlighted the synthesis of novel compounds that showed significant antibacterial and moderate antifungal activities, indicating their potential as antimicrobial agents. These compounds were evaluated against different bacterial and fungal strains, and their activity was further supported by molecular docking studies, suggesting a correlation between their structural features and antimicrobial potency (Vankadari et al., 2013).

Anticancer Activity

Another area of research involves the investigation of anticancer properties. Specific derivatives have been synthesized and tested for their in vitro anticancer activity against various human cancer cell lines. Among these, certain compounds have shown promising results, indicating their potential as leads for the development of new anticancer therapies. The structure-activity relationship studies further support their efficacy against cancer cells, highlighting the importance of specific functional groups and structural modifications in enhancing their anticancer activity (Boddu et al., 2018).

Antifungal and Antimicrobial Studies

Research on benzimidazole, benzotriazole, and aminothiazole derivatives has demonstrated their potential in antifungal applications. These studies focused on developing new compounds with effective antifungal properties, targeting various fungal species including Candida and Aspergillus, among others. The synthetic approach and chemical structures of these compounds were key factors in their antifungal activity, suggesting a promising avenue for the development of new antifungal drugs (Khabnadideh et al., 2012).

Corrosion Inhibition

Additionally, derivatives of the mentioned chemical structure have been studied for their application in corrosion inhibition. These compounds exhibited inhibitory effects on the corrosion of metals in acidic environments, indicating their utility in protecting materials against corrosion. The research involved electrochemical, thermodynamic, and quantum chemical studies to understand the mechanism of action and effectiveness of these inhibitors in various conditions (Yadav et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[1-[2-(benzotriazol-1-yl)acetyl]piperidin-4-yl]methyl]-6-phenylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O2/c31-23-11-10-20(19-6-2-1-3-7-19)26-30(23)16-18-12-14-28(15-13-18)24(32)17-29-22-9-5-4-8-21(22)25-27-29/h1-11,18H,12-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZNOFYYPULSJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)CN4C5=CC=CC=C5N=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

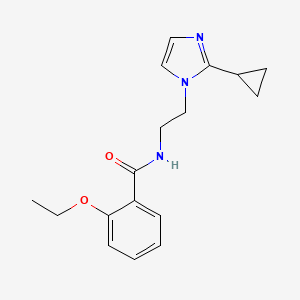

![N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2824770.png)

![N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2824774.png)

![N~6~-cycloheptyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2824777.png)

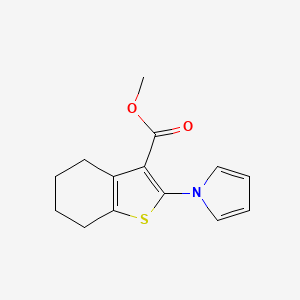

![7-(4-methoxyphenyl)-3-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2824780.png)

![3-amino-5-(4-chlorophenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2824785.png)

![(4-Methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2824786.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate](/img/structure/B2824787.png)

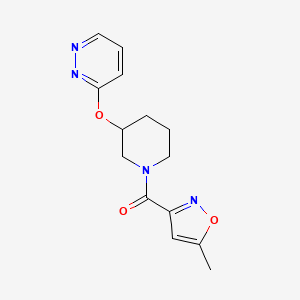

![2-Cyclopentylsulfanyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2824789.png)